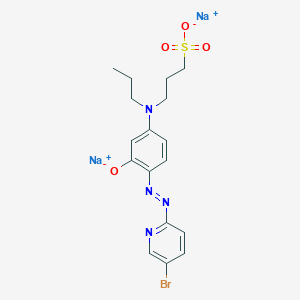

5-Bromo-PAPS

Overview

Description

It is a water-soluble derivative of 5-Bromo-2-pyridylazo-5-diethylaminophenol and is primarily used as a colorimetric reagent for the detection of metal ions such as zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium . The compound forms a red chelate with zinc at a pH range of 7.5-9.5, making it highly sensitive for zinc detection .

Mechanism of Action

Target of Action

5-Bromo-PAPS, a water-soluble derivative of 5-Br-PADAP, is a highly sensitive colorimetric reagent . It primarily targets various metal ions, including Zn (II), Cu (II), Fe (II), Ni (II), Co (II), Pt (II), Ru (II), and Rh (II) . These metal ions play crucial roles in numerous biochemical processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins .

Mode of Action

This compound interacts with its targets by forming a red chelate with the metal ions at pH 7.5-9.5 . This interaction results in a color change that can be detected spectrophotometrically . The formation of this chelate is highly sensitive, allowing for the detection and quantification of these metal ions in various samples .

Biochemical Pathways

The interaction of this compound with metal ions does not directly affect a specific biochemical pathway. Instead, it provides a means to measure the levels of these metal ions, which are involved in numerous biochemical pathways. For example, zinc is a cofactor in over 300 enzymes affecting various biological processes, including DNA synthesis, RNA transcription, cell division, and metabolism .

Pharmacokinetics

Its water-soluble nature suggests that if it were introduced into an organism, it could potentially be distributed throughout the body via the circulatory system .

Result of Action

The primary result of this compound action is the formation of a colored chelate with metal ions, which can be detected and quantified spectrophotometrically . This allows researchers to measure the levels of these ions in various samples, providing valuable information about the biochemical status of the sample .

Action Environment

The action of this compound is influenced by the pH of the environment. The optimal pH for chelate formation is between 7.5 and 9.5 . Outside this range, the efficiency of chelate formation may decrease. Additionally, the presence of other substances in the sample, such as proteins or other metal ions, may interfere with the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

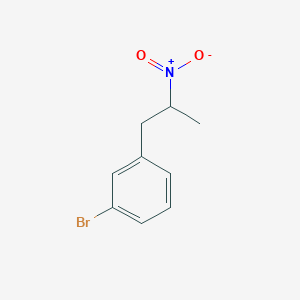

The synthesis of 5-Bromo-PAPS involves multiple steps, starting with the preparation of the pyridylazo compound. The general synthetic route includes:

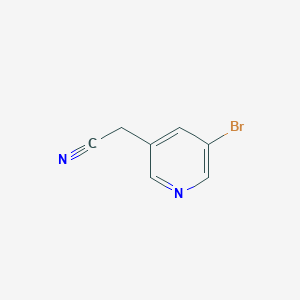

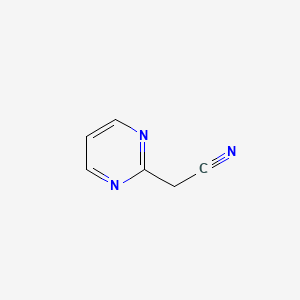

Diazotization: The starting material, 5-bromo-2-aminopyridine, undergoes diazotization to form the corresponding diazonium salt.

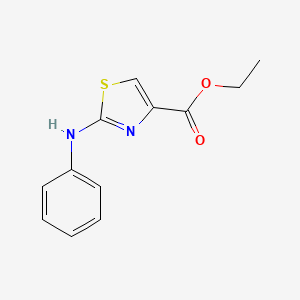

Coupling Reaction: The diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol to form the azo compound.

Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its disodium salt dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Diazotization: Large quantities of 5-bromo-2-aminopyridine are diazotized in a controlled environment.

Automated Coupling: The diazonium salt is coupled with the phenol derivative using automated reactors to ensure consistency and yield.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-PAPS undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

Complexation Reactions: It forms complexes with metal ions, which is the basis for its use as a colorimetric reagent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions typically occur under mild conditions with the use of a base.

Complexation Reactions: The compound reacts with metal ions in aqueous solutions at specific pH ranges to form colored complexes.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Metal Complexes: The major products are colored metal complexes, such as the red chelate formed with zinc.

Scientific Research Applications

5-Bromo-PAPS has a wide range of applications in scientific research, including:

Biochemistry: It is used as a colorimetric reagent for the detection of metal ions in biological samples, such as serum and tissue extracts.

Molecular Biology: The compound is utilized in the study of sulfotransferase enzymes, acting as a substrate analog to investigate sulfation processes.

Environmental Science: It is employed in the detection of metal ions in environmental samples, aiding in pollution monitoring and analysis.

Industrial Applications: This compound is used in various industrial processes for the detection and quantification of metal ions in products and waste streams.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-pyridylazo-5-diethylaminophenol: A closely related compound used for similar applications in metal ion detection.

4-(2-Pyridylazo)resorcinol: Another colorimetric reagent used for metal ion detection, but with different sensitivity and selectivity profiles.

1-(2-Pyridylazo)-2-naphthol: A reagent used for the detection of metal ions, known for its high sensitivity and specificity.

Uniqueness of 5-Bromo-PAPS

This compound is unique due to its high sensitivity for zinc detection and its water solubility, which makes it suitable for use in aqueous environments. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name |

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQQDIOTZJGZJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4Na2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576140 | |

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679787-08-7 | |

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

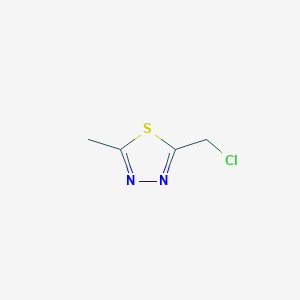

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)